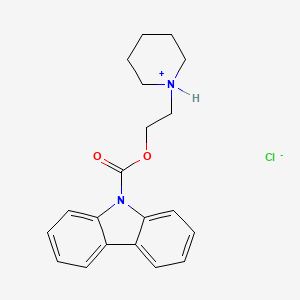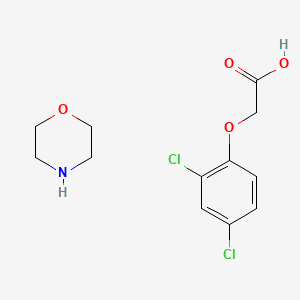
2,4-D morpholine salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-D morpholine salt is a derivative of 2,4-dichlorophenoxyacetic acid, a widely used herbicide. This compound is known for its effectiveness in controlling broadleaf weeds in various agricultural and non-agricultural settings. The morpholine salt form enhances the solubility and stability of the herbicide, making it more efficient for application.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-D morpholine salt typically involves the reaction of 2,4-dichlorophenoxyacetic acid with morpholine. The reaction is carried out in an aqueous medium, where the acid and morpholine are mixed in stoichiometric amounts. The reaction proceeds at room temperature, and the product is isolated by evaporating the water and crystallizing the salt.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous mixing of 2,4-dichlorophenoxyacetic acid and morpholine in large reactors. The reaction mixture is then subjected to evaporation and crystallization to obtain the final product. Quality control measures are implemented to ensure the purity and consistency of the product.
Análisis De Reacciones Químicas
Types of Reactions
2,4-D morpholine salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Less chlorinated derivatives.
Substitution: Compounds with different functional groups replacing the chlorine atoms.
Aplicaciones Científicas De Investigación
2,4-D morpholine salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis.
Biology: Studied for its effects on plant growth and development.
Medicine: Investigated for potential therapeutic uses and as a model compound in drug development.
Industry: Employed in the formulation of herbicides and other agricultural chemicals.
Mecanismo De Acción
The mechanism of action of 2,4-D morpholine salt involves its uptake by plants, where it mimics the action of natural plant hormones called auxins. This leads to uncontrolled growth and eventually the death of the plant. The compound targets specific pathways involved in cell division and elongation, disrupting normal plant growth processes.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorophenoxyacetic acid: The parent compound of 2,4-D morpholine salt.
2,4-D Amine Salt: Another derivative of 2,4-dichlorophenoxyacetic acid with similar herbicidal properties.
2,4-D Ester: An ester form of 2,4-dichlorophenoxyacetic acid used in different formulations.
Uniqueness
This compound is unique due to its enhanced solubility and stability compared to other forms of 2,4-dichlorophenoxyacetic acid. This makes it more effective in certain applications, particularly in aqueous environments.
Propiedades
Número CAS |
6365-73-7 |
|---|---|
Fórmula molecular |
C12H15Cl2NO4 |
Peso molecular |
308.15 g/mol |
Nombre IUPAC |
2-(2,4-dichlorophenoxy)acetic acid;morpholine |
InChI |
InChI=1S/C8H6Cl2O3.C4H9NO/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;1-3-6-4-2-5-1/h1-3H,4H2,(H,11,12);5H,1-4H2 |
Clave InChI |
AWSZYICLVRPWQB-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1.C1=CC(=C(C=C1Cl)Cl)OCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


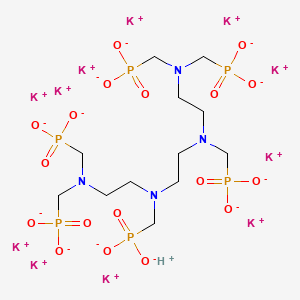
![3-Amino-3-[2-(4-chlorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13772187.png)
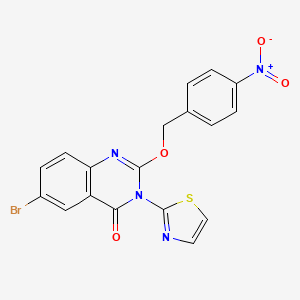
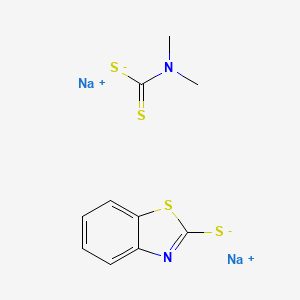
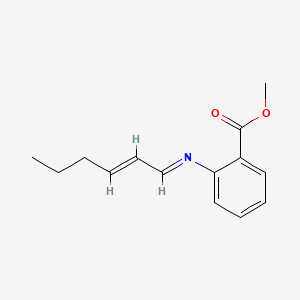
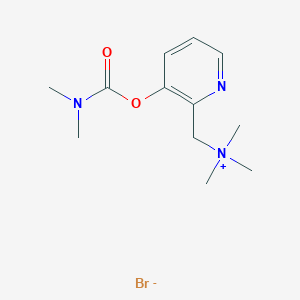
![2,4,6-Tris[1-(methylphenyl)ethyl]phenol](/img/structure/B13772218.png)


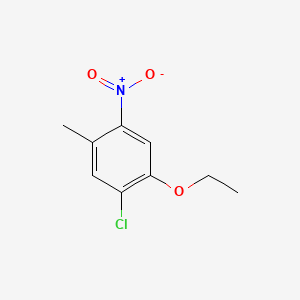
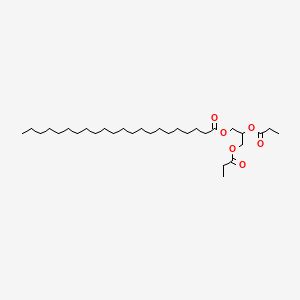
![5-Fluoro-2-[4-[[[[1-(hydroxymethyl)cyclohexyl]methyl]amino]methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13772249.png)

